molecular formula C19H16N4O2S B2494034 N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 920229-86-3

N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2494034
CAS No.: 920229-86-3
M. Wt: 364.42
InChI Key: UWHRYASCGKAYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a bis-amide derivative featuring two pharmacologically significant heterocyclic moieties: a benzothiazole and an indole group. The ethanediamide backbone serves as a spacer, linking the benzothiazol-2-yl and indol-3-yl-ethyl substituents.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(18(25)23-19-22-15-7-3-4-8-16(15)26-19)20-10-9-12-11-21-14-6-2-1-5-13(12)14/h1-8,11,21H,9-10H2,(H,20,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRYASCGKAYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with an indole derivative in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature environment and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Benzothiazole-Indole Hybrids

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ():

  • Structure: Combines benzothiazole and indole via a cyanoacetate ester group.
  • Synthesis: Three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone.
  • Key Differences: The target compound uses an ethanediamide linker, while this analog employs a cyanoacetate ester.
  • Applications: Primarily explored for novel synthetic routes rather than bioactivity .

Comparison with Indole-Ethylamide Derivatives

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ():

  • Structure : Features an indole-ethyl group linked via an amide to a carbazole moiety.
  • Synthesis : DCC-mediated coupling between carprofen (carbazole derivative) and tryptamine (indole derivative) in dichloromethane.
  • Key Differences :
    • The carbazole group replaces the benzothiazole, altering π-π stacking and electronic properties.
    • Carbazole’s planar structure may enhance DNA intercalation, whereas benzothiazole’s sulfur atom could improve metal-binding capacity.
  • Bioactivity : Demonstrated anti-inflammatory properties due to carprofen’s prostaglandin inhibition .

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ():

  • Structure : Substitutes benzothiazole with a thiazole-acetyl group.
  • Synthesis : Mixed anhydride coupling method using D-alanine derivatives.
  • Key Differences :
    • The acetyl-thiazole moiety introduces a ketone functional group, increasing polarity compared to benzothiazole.
    • Thiazole’s smaller ring size may reduce steric hindrance in target binding.
  • Applications : Investigated as a marine-derived algaecide, highlighting ecological relevance .

Comparison with Benzothiazole-Containing Amides

N-(Benzothiazol-2-yl)-3-chlorobenzamide ():

  • Structure : Benzothiazole linked to a chlorobenzene ring via an amide.
  • Synthesis: Reaction of 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole.
  • Crystallography : Exhibits planar molecular geometry with N–H⋯N hydrogen bonds stabilizing the crystal lattice .

Comparison with Ethanediamide Derivatives

N-[2-(1H-Indol-3-yl)ethyl]-N'-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ():

  • Structure : Ethanediamide linker with indole-ethyl and sulfonyl-oxazinan groups.
  • Key Differences :
    • The sulfonyl-oxazinan substituent introduces sulfonamide functionality, which is absent in the target compound.
    • The oxazinan ring may confer conformational rigidity, affecting pharmacokinetics.
  • Potential Applications: Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase) .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a compound that integrates two significant pharmacophoric groups: benzothiazole and indole. These moieties are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}

This structure combines the benzothiazole ring, which is often associated with anti-inflammatory and anticancer properties, with the indole group, known for its roles in neurotransmitter activity and other biological functions.

1. Anti-inflammatory Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can reduce inflammatory markers in both in vitro and in vivo models. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Compound NameStructureBiological Activity
N-(6-amino-1,3-benzothiazol-2-yl)acetamideStructureAnti-inflammatory
N-(6-nitrobenzothiazol-2-yl)acetamideStructureAnticancer
Benzothiazole-based pyrimidine derivativesStructureAnti-tubercular

The unique combination of benzothiazole and indole in this compound may enhance its anti-inflammatory activity compared to simpler derivatives.

2. Anticancer Activity

The indole moiety is frequently linked to anticancer properties, particularly due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies have shown that this compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. The compound's mechanism may involve the activation of caspases and downregulation of anti-apoptotic proteins.

3. Antidiabetic Effects

Recent investigations have also highlighted the potential antidiabetic effects of similar compounds. The presence of the indole structure is thought to enhance insulin sensitivity and glucose uptake in muscle cells. Experimental data suggests that derivatives of this compound can improve glycemic control in diabetic models.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that a benzothiazole derivative reduced TNF-alpha levels significantly in a murine model of inflammation .
  • Anticancer Mechanism Exploration : Research published in Cancer Letters indicated that indole derivatives could inhibit tumor growth through modulation of the PI3K/Akt signaling pathway .
  • Antidiabetic Evaluation : A recent clinical trial assessed the efficacy of an indole-benzothiazole compound on glycemic control in type 2 diabetes patients, showing promising results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.